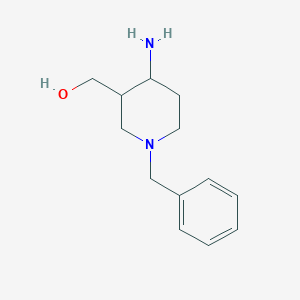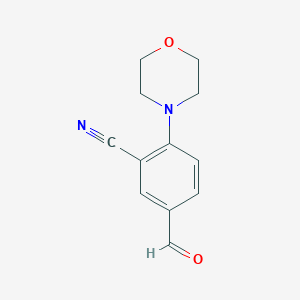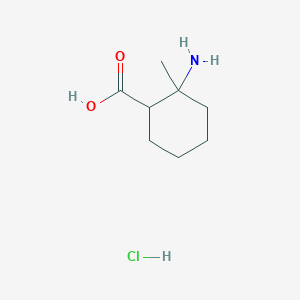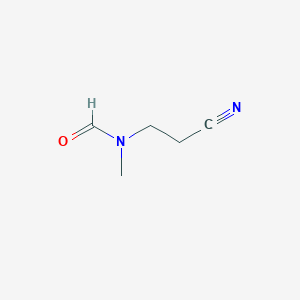
4-Chloro-1H-indazol-5-amine
Descripción general
Descripción
“4-Chloro-1H-indazol-5-amine” is a chemical compound with the CAS Number: 1082041-33-5 . It has a molecular weight of 167.6 . This compound is a member of indazoles , which are important heterocycles in drug molecules .
Molecular Structure Analysis
The molecular structure of “4-Chloro-1H-indazol-5-amine” is represented by the Inchi Code: 1S/C7H6ClN3/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,9H2,(H,10,11) . Indazoles usually contain two tautomeric forms: 1H-indazole and 2H-indazole . The 1H-indazole is more thermodynamically stable than 2H-indazole .
Physical And Chemical Properties Analysis
“4-Chloro-1H-indazol-5-amine” is a solid at room temperature .
Aplicaciones Científicas De Investigación
Synthesis of Imidazole Containing Compounds
Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . 4-Chloro-1H-indazol-5-amine could potentially be used in the synthesis of these imidazole containing compounds.
Synthesis of Lenacapavir
7-Bromo-4-chloro-1H-indazol-3-amine, a derivative of 4-Chloro-1H-indazol-5-amine, is used in the synthesis of Lenacapavir , a potent capsid inhibitor for the treatment of HIV-1 infections . This synthetic method utilizes a two-step sequence including regioselective bromination and heterocycle formation with hydrazine to give the desired product .
Treatment of Alzheimer’s Disease
3-Aminoindazoles are a privileged class of heterocyclic structures common to many biologically active compounds . For example, this structure is found in the glycogen synthase 3β inhibitor 1, a substance having potential for the treatment of Alzheimer’s disease .
Treatment of Iron Deficiency
The 3-aminoindazole was developed as a possible treatment for iron deficiency . 4-Chloro-1H-indazol-5-amine could potentially be used in the synthesis of these compounds.
Suppression of Tumor Growth
Linifanib is a potent tyrosine kinase receptor inhibitor used to suppress tumor growth . It contains the 3-aminoindazole structure, which could potentially be synthesized from 4-Chloro-1H-indazol-5-amine.
Safety and Hazards
Direcciones Futuras
Indazoles, including “4-Chloro-1H-indazol-5-amine”, are important building blocks for many bioactive natural products and commercially available drugs . They have attracted considerable attention from chemists due to their pharmacologically important scaffolds . Therefore, they are likely to continue to be a focus of research in the future.
Mecanismo De Acción
Target of Action
4-Chloro-1H-indazol-5-amine is a heterocyclic compound that has been found to interact with several targets. The primary targets of this compound are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction results in changes in the cell cycle and DNA damage response, which can lead to the treatment of diseases such as cancer .
Biochemical Pathways
The biochemical pathways affected by 4-Chloro-1H-indazol-5-amine are primarily those involved in cell cycle regulation and DNA damage response . By inhibiting CHK1 and CHK2 kinases, and modulating the activity of SGK, the compound can affect the progression of the cell cycle and the cellular response to DNA damage .
Pharmacokinetics
It is known that the compound is a solid at room temperature, and it has a molecular weight of 1676 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of 4-Chloro-1H-indazol-5-amine’s action include changes in cell cycle progression and DNA damage response . These changes can lead to the inhibition of cell growth, particularly in cancer cells . For example, one derivative of the compound was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .
Action Environment
The action of 4-Chloro-1H-indazol-5-amine can be influenced by various environmental factors. For instance, the compound’s synthesis involves a two-step sequence including regioselective bromination and heterocycle formation with hydrazine . This process can be influenced by factors such as the choice of solvent and the reaction temperature . Additionally, the compound’s stability and efficacy may be affected by storage conditions .
Propiedades
IUPAC Name |
4-chloro-1H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWKYVXJPMQSPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694607 | |
| Record name | 4-Chloro-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1H-indazol-5-amine | |
CAS RN |
1082041-33-5 | |
| Record name | 4-Chloro-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1H-indazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl N-[3-hydroxy-2-(2-methylpropyl)propyl]carbamate](/img/structure/B1373324.png)


![3-Benzyl-1-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1373329.png)







